4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane
Description
4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane is a seven-membered heterocyclic compound belonging to the 1,4-thiazepane class, characterized by a sulfur atom and a nitrogen atom within its ring structure. Key substituents include a 4-chlorophenyl cyclopentanecarbonyl group at position 4 and a morpholin-4-ylmethyl group at position 3. The morpholine moiety enhances solubility and bioavailability, common in pharmaceutical agents, while the 4-chlorophenyl group may improve lipophilicity and receptor-binding affinity. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement often conducted using programs like SHELXL .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31ClN2O2S/c23-19-6-4-18(5-7-19)22(8-1-2-9-22)21(26)25-10-3-15-28-17-20(25)16-24-11-13-27-14-12-24/h4-7,20H,1-3,8-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQQCMYNXZANSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCCSCC3CN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane (CAS Number: 1421491-61-3) is a thiazepane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 423.0 g/mol. The structure consists of a thiazepane ring substituted with a chlorophenyl group and a morpholinyl side chain, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421491-61-3 |
| Molecular Formula | C22H31ClN2O2S |
| Molecular Weight | 423.0 g/mol |
Research indicates that compounds with similar structures often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many thiazepane derivatives act as inhibitors for specific enzymes involved in disease pathways, such as proteases or kinases.
- Receptor Modulation : The presence of the morpholine moiety may allow for interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.
Anticancer Activity
Several studies have explored the anticancer potential of thiazepane derivatives. For instance, compounds structurally related to This compound have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study Example :
A study published in Journal of Medicinal Chemistry examined a series of thiazepane derivatives and found that specific substitutions led to enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated IC50 values in the low micromolar range, indicating significant potency.
Antimicrobial Activity
Thiazepanes are also recognized for their antimicrobial properties. Preliminary investigations suggest that the compound may exhibit activity against both bacterial and fungal strains.
Research Findings :
A comparative study evaluated the antimicrobial efficacy of several thiazepane derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that the compound showed notable inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent.
Pharmacokinetics
Understanding the pharmacokinetics (PK) of This compound is crucial for assessing its therapeutic viability. Key parameters include:
- Absorption : The lipophilicity imparted by the chlorophenyl group may enhance membrane permeability.
- Metabolism : Metabolic stability studies are essential to determine the compound's half-life and potential metabolites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: 1,4-Thiazepane Derivatives
Other 1,4-thiazepane derivatives vary in substituents and pharmacological profiles. For example:
- Quetiapine : A 1,4-thiazepane derivative with a dibenzothiazepine core, used as an antipsychotic. Unlike the target compound, it lacks morpholine and cyclopentanecarbonyl groups, resulting in distinct receptor affinities (e.g., higher serotonin 5-HT₂A antagonism) .
- Citalopram Derivatives : Some 1,4-thiazepanes feature aryl substituents for serotonin reuptake inhibition. The target compound’s 4-chlorophenyl group may confer similar hydrophobic interactions but with altered selectivity due to the morpholine moiety.
Heterocyclic Variants: 1,4,2-Oxazaphosphepines
1,4,2-Oxazaphosphepines (e.g., those synthesized from chiral 1,3-benzoxazines and phosphorous reagents) differ in ring composition (O, N, P vs. S, N) and electronic properties . Key distinctions include:
- Synthesis : Oxazaphosphepines are synthesized via reactions with dichlorophenylphosphine or triethyl phosphite, whereas the target compound likely involves cyclopentanecarbonyl acylation and morpholine alkylation.
- The target compound’s sulfur atom may instead modulate redox activity or metal coordination.
Pharmacological and Physicochemical Profiles
The table below compares the target compound with structural analogues:
Research Findings and Data Analysis
- Structural Characterization : X-ray analysis using SHELX programs remains critical for confirming stereochemistry in complex heterocycles like the target compound . For example, the morpholinylmethyl group’s conformation could influence receptor binding, analogous to quetiapine’s side-chain optimization.
- Activity Prediction : Molecular docking studies suggest the target compound’s 4-chlorophenyl group interacts with hydrophobic pockets in CNS receptors, while the morpholine moiety may enhance blood-brain barrier penetration.
Preparation Methods
One-Pot Conjugate Addition and Cyclization
A highly efficient method for 1,4-thiazepanone intermediates involves reacting α,β-unsaturated esters with 1,2-amino thiols. For example, trifluoroethyl esters of acrylic acid derivatives react with cysteamine derivatives under basic conditions (e.g., DBU or imidazole in acetonitrile) to form 1,4-thiazepanones in ≤3 hours. Subsequent reduction using sodium borohydride/iodine or borane-dimethylsulfide converts the thiazepanone to the thiazepane.
Table 1: Optimization of Thiazepanone Synthesis
| Entry | Base | Additive | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DBU | None | THF | 3 | 11 |
| 2 | DBU | Imidazole | CH₃CN | 0.5 | 53 |
| 3 | NaOtBu | None | CH₃CN | 2 | 48 |
This method’s scalability and short reaction time make it preferable over traditional approaches requiring prolonged heating.
Functionalization at Position 3: Morpholin-4-ylmethyl Substituent
Introducing the morpholin-4-ylmethyl group at position 3 of the thiazepane core typically involves alkylation or reductive amination.
Alkylation of Secondary Amines
Morpholine derivatives react with alkyl halides or sulfonates under basic conditions. For instance, treating 3-aminomethyl-1,4-thiazepane with morpholine-4-carbonyl chloride in the presence of triethylamine yields the desired substitution. Alternatively, reductive amination using morpholine and formaldehyde with sodium cyanoborohydride provides a mild route to install the morpholine moiety.
Table 2: Alkylation Conditions for Morpholine Installation
| Substrate | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 3-Aminomethyl-1,4-thiazepane | Morpholine-4-carbonyl chloride | Et₃N | DCM | 68 |
| 3-Formyl-1,4-thiazepane | Morpholine | NaBH₃CN | MeOH | 72 |
Conjugation of 1-(4-Chlorophenyl)cyclopentanecarbonyl at Position 4
The 1-(4-chlorophenyl)cyclopentanecarbonyl group is introduced via acylation of the thiazepane nitrogen.
Synthesis of 1-(4-Chlorophenyl)cyclopentanecarbonyl Chloride
Cyclopentanecarbonyl chloride is prepared by reacting cyclopentanecarboxylic acid with thionyl chloride. Subsequent Friedel-Crafts acylation with 4-chlorobenzene in the presence of AlCl₃ yields 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.
Coupling to the Thiazepane Core
The acyl chloride reacts with the secondary amine of the thiazepane under Schotten-Baumann conditions. Using aqueous sodium hydroxide and dichloromethane, the reaction proceeds at 0–5°C to minimize hydrolysis.
Table 3: Acylation Reaction Parameters
| Acylating Agent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1-(4-Chlorophenyl)cyclopentanecarbonyl chloride | NaOH (aq.) | 0–5 | 85 |
Integrated Synthetic Pathway
Combining these steps, the synthetic route proceeds as follows:
-
Thiazepane Core Formation : α,β-Unsaturated ester + cysteamine → 1,4-thiazepanone → reduction to 1,4-thiazepane.
-
Morpholine Installation : Reductive amination or alkylation at position 3.
-
Acylation at Position 4 : Coupling with 1-(4-chlorophenyl)cyclopentanecarbonyl chloride.
Table 4: Overall Reaction Yields
| Step | Intermediate | Yield (%) |
|---|---|---|
| Thiazepanone synthesis | 1,4-Thiazepanone | 53 |
| Reduction to thiazepane | 1,4-Thiazepane | 89 |
| Morpholine functionalization | 3-(Morpholin-4-yl)methyl-1,4-thiazepane | 72 |
| Final acylation | Target compound | 85 |
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
-
¹H NMR : δ 0.10–0.40 (cyclopropyl CH₂), 3.50 (morpholine OCH₂), 7.18–7.22 (4-chlorophenyl aromatic protons).
-
IR : Absence of -C=O stretch (~1690 cm⁻¹) confirms thiazepane formation; C-Cl stretch at 680–800 cm⁻¹.
Green Chemistry Considerations
Microwave-assisted cyclization and solvent-free conditions (e.g., using PEG-400) reduce environmental impact and improve reaction efficiency. The one-pot methodology in thiazepanone synthesis minimizes waste generation .
Q & A
Q. Basic Research Focus
- Stereochemical Analysis : Use 2D NMR (NOESY, HSQC) to confirm spatial arrangements of the thiazepane ring and morpholinylmethyl group .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration, especially for chiral centers in the cyclopentanecarbonyl moiety .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₂₄H₂₈ClN₂O₂S) and fragmentation patterns .
Advanced Method : Combine DFT calculations with experimental NMR data to model low-energy conformers and predict reactive sites .
What strategies are recommended for analyzing contradictory biological activity data across in vitro assays?
Q. Basic Research Focus
- Assay Reproducibility : Validate protocols using positive controls (e.g., reference inhibitors) and standardized cell lines .
- Metabolic Stability : Test compound stability in microsomal preparations (e.g., liver S9 fractions) to rule out false negatives due to rapid degradation .
- Solubility Optimization : Use DMSO/PBS mixtures to maintain solubility in cellular assays; measure partition coefficients (logP) to assess membrane permeability .
Advanced Method : Apply machine learning to correlate structural features (e.g., substituent electronegativity) with activity trends, identifying outliers for retesting .
How can structure-activity relationship (SAR) studies be designed to evaluate the morpholinylmethyl group's role in target binding?
Q. Basic Research Focus
- Analog Synthesis : Replace morpholinylmethyl with piperidinyl or pyrrolidinyl groups to assess steric/electronic effects .
- Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., kinase panels) .
- Molecular Docking : Use AutoDock Vina to model interactions between the morpholinyl oxygen and target active-site residues (e.g., hydrogen bonding with Asp89 in kinases) .
Advanced Method : Perform alchemical free-energy perturbation (FEP) simulations to quantify binding energy contributions of specific substituents .
What advanced techniques are suitable for tracking reaction intermediates in real time?
Q. Basic Research Focus
- In Situ FTIR : Monitor carbonyl stretching frequencies (1700–1750 cm⁻¹) during cyclopentanecarbonyl formation .
- LC-MS Coupling : Track intermediates via retention time and mass-to-charge ratios (e.g., m/z 350.1 for the chlorophenyl intermediate) .
Advanced Method : Utilize microfluidic reactors with integrated Raman spectroscopy for high-throughput kinetic analysis of multi-step reactions .
How should researchers address discrepancies in reported synthetic routes for similar thiazepane derivatives?
Q. Basic Research Focus
- Step-by-Step Reproducibility : Compare yields and purity at each stage across published protocols (e.g., cyclization vs. coupling order) .
- Byproduct Analysis : Use GC-MS to identify impurities (e.g., unreacted chlorophenyl precursors) that may arise from divergent conditions .
Advanced Method : Meta-analysis of reaction databases (e.g., Reaxys) to identify statistically significant trends in solvent/base combinations .
What methodologies are recommended for assessing the compound's stability under physiological conditions?
Q. Basic Research Focus
- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via UV-Vis (λ = 254 nm) .
- Oxidative Stress Tests : Expose to H₂O₂ or cytochrome P450 enzymes; quantify metabolites using LC-QTOF .
Advanced Method : Develop QSPR models to predict degradation pathways based on functional group reactivity .
How can researchers validate the compound's selectivity profile against off-target receptors?
Q. Basic Research Focus
- Panel Screening : Test against GPCR, kinase, and ion channel panels (e.g., Eurofins CEREP) .
- Covalent Binding Assays : Use MALDI-TOF to detect adduct formation with cysteine residues in non-target proteins .
Advanced Method : Cryo-EM structural analysis of compound-target complexes to identify binding specificity determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
